molecular formula C9H4F5NO2 B12874804 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole

2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole

Katalognummer: B12874804
Molekulargewicht: 253.12 g/mol
InChI-Schlüssel: ZHXYIRNDYUDCRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole is an organic compound known for its unique chemical structure and properties. This compound features a benzo[d]oxazole core substituted with difluoromethyl and trifluoromethoxy groups, which contribute to its distinct reactivity and applications in various fields.

Vorbereitungsmethoden

The synthesis of 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole involves several steps, typically starting with the preparation of the benzo[d]oxazole core. One common method includes the reaction of 2-aminophenol with a suitable aldehyde to form the oxazole ring.

Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethoxy groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole include other fluorinated benzo[d]oxazole derivatives, such as:

  • 2-(Trifluoromethyl)benzo[d]oxazole
  • 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole
  • 2-(Trifluoromethoxy)benzo[d]oxazole

These compounds share structural similarities but differ in the position and type of fluorinated substituents. The unique combination of difluoromethyl and trifluoromethoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H4F5NO2

Molekulargewicht

253.12 g/mol

IUPAC-Name

2-(difluoromethyl)-6-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO2/c10-7(11)8-15-5-2-1-4(3-6(5)16-8)17-9(12,13)14/h1-3,7H

InChI-Schlüssel

ZHXYIRNDYUDCRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.